molecular formula C19H16Cl2N2O3S B2419631 Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 1005730-26-6

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2419631
CAS No.: 1005730-26-6
M. Wt: 423.31
InChI Key: PYTNTNJBUUJIMZ-QOCHGBHMSA-N
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Description

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-3-26-17(24)10-23-15-7-4-11(2)8-16(15)27-19(23)22-18(25)13-6-5-12(20)9-14(13)21/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTNTNJBUUJIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea intermediates undergo heterocyclization with α-halo carbonyl compounds to form benzothiazoles. For example, 1-(2,4-dichlorobenzoyl)-3-(6-methylbenzothiazol-2-yl)thiourea reacts with ethyl bromoacetate in the presence of triethylamine (TEA) in dimethylformamide (DMF) at 80–100°C for 6–8 hours. This method, adapted from Saeed et al., proceeds via an isothiourea intermediate (Scheme 1), where nucleophilic attack by the sulfur atom on the α-carbon of ethyl bromoacetate initiates ring closure. The reaction yields 68–72% of the benzothiazole core.

Optimization Note: Microwave-assisted cyclization reduces reaction time to 15–20 minutes, enhancing yields to 85%.

Condensation of 2-Amino-6-methylbenzothiazole with α-Halo Esters

Alternative approaches involve 2-amino-6-methylbenzothiazole reacting with ethyl chloroacetate in refluxing ethanol (78°C, 4 hours) with potassium carbonate as a base. Post-reaction extraction with ethyl acetate and purification via column chromatography (petroleum ether:ethyl acetate, 3:1) affords the intermediate ethyl 2-(6-methyl-1,3-benzothiazol-2-yl)acetate in 65% yield.

Esterification and Functional Group Interconversion

Direct Esterification

The terminal ethyl acetate group is introduced via alkylation of the benzothiazole nitrogen. Ethyl bromoacetate (1.2 equiv) reacts with 2-(2,4-dichlorobenzoylimino)-6-methyl-1,3-benzothiazole in acetonitrile using K2CO3 as a base (60°C, 3 hours). Post-reaction filtration and recrystallization from ethanol yield the title compound in 70% purity.

Hydrolysis-Reesterification

In cases where ester groups are introduced prematurely, hydrolysis with LiOH (1 equiv) in THF/water (1:1) at 0°C followed by reesterification with ethanol and H2SO4 (cat.) restores the ethyl ester.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity Source
Thiourea Cyclization Thiourea + Ethyl bromoacetate DMF, 80°C, 6h 72% 95%
Acyl Chloride Condensation 2-Amino-6-methylbenzothiazole DCM, 0°C, 2h 78% 90%
Palladium Coupling 2-Chlorobenzothiazole Toluene, 110°C, 12h 82% 88%
Direct Alkylation Ethyl bromoacetate Acetonitrile, 60°C, 3h 70% 85%

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During thiourea cyclization, incomplete ring closure may yield open-chain byproducts (5–8%). Adding molecular sieves (4Å) suppresses hydrolysis of intermediates.

Epimerization at the Imino Group

Basic conditions (e.g., TEA) can cause epimerization of the imino group, leading to a 3:1 ratio of E/Z isomers. Acidic workup (1M HCl) favors the thermodynamically stable E-isomer.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) using the thiourea route achieves 68% yield with a throughput of 1.2 kg/day. Key challenges include DMF disposal and Pd catalyst cost in coupling methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that compounds similar to Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their effectiveness against various bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. A specific study highlighted the synthesis of related compounds that showed promising results in inhibiting cancer cell proliferation in vitro and in vivo . The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Agricultural Applications

Pesticidal Activity
this compound has been explored for its use as a pesticide. Its structural analogs have demonstrated efficacy against a range of agricultural pests and diseases. The compound's ability to disrupt pest metabolism makes it a candidate for developing new agrochemical formulations .

Biochemical Applications

Enzyme Inhibition Studies
Recent investigations into the inhibitory effects of benzothiazole derivatives on enzymes such as acetylcholinesterase have revealed their potential in treating neurodegenerative diseases like Alzheimer's. The binding affinity and inhibition kinetics have been studied using molecular docking simulations, indicating that these compounds could serve as leads for drug development targeting cholinergic dysfunctions .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL
Ethyl 2-[...]Pseudomonas aeruginosa10 µg/mL

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)
Compound CMCF-7 (Breast Cancer)5.0
Compound DHeLa (Cervical Cancer)7.5
Ethyl 2-[...]A549 (Lung Cancer)6.0

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

    2-(2,4-Dichlorophenyl)-1,3-benzothiazole: Similar structure but lacks the ester and imino groups.

    6-Methyl-2-(2,4-dichlorobenzoyl)benzothiazole: Similar structure but lacks the imino group.

    Ethyl 2-(6-methyl-1,3-benzothiazol-2-yl)acetate: Similar structure but lacks the dichlorobenzoyl group.

Biological Activity

Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological effects, and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl isothiocyanate with ethyl acetate in the presence of suitable catalysts. The resulting compound features a benzothiazole core, which is known for its diverse biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H16Cl2N2O2S
Molecular Weight393.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

2. Biological Activities

This compound exhibits various biological activities that have been documented in several studies:

Antitumor Activity

Research indicates that compounds with similar structures show significant antitumor effects. For instance, derivatives of benzothiazole have been reported to inhibit tumor cell lines effectively. The compound has been tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial and fungal strains. Its efficacy can be attributed to the presence of the benzothiazole moiety, which is known for its interaction with microbial enzymes.

Enzyme Inhibition

Studies have shown that the compound acts as an inhibitor of aldose reductase (ALR), an enzyme implicated in diabetic complications. In vitro assays revealed that this compound exhibits potent inhibition against ALR1 and ALR2.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialActivity against bacteria/fungi
Enzyme InhibitionAldose reductase inhibition

3. Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study evaluated the antitumor effects on HCT-116 colon cancer cells, demonstrating an IC50 value indicating moderate activity. The mechanism involved apoptosis induction through caspase activation.
  • Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibition zones in agar diffusion assays.

4. Conclusion

This compound presents a promising profile for further research due to its diverse biological activities. Its potential as an antitumor agent and enzyme inhibitor makes it a candidate for drug development in treating cancer and diabetic complications.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, intermediate benzothiazole derivatives can be prepared by refluxing substituted benzaldehydes with aminothiazole precursors in ethanol/acetic acid (4–5 hours, 80–90°C) . Critical steps include controlled pH adjustment (e.g., sodium acetate as a catalyst) and purification via recrystallization from DMF/acetic acid mixtures . Yield optimization requires monitoring reaction time and stoichiometric ratios of dichlorobenzoyl derivatives to thiazole intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental analysis for C, H, N, S, and Cl content (e.g., deviations >0.3% indicate impurities) .
  • ¹H/¹³C NMR to confirm substituent positions on the benzothiazole and dichlorobenzoyl groups .
  • IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .
  • Mass spectrometry (ESI-MS) for molecular ion peaks matching the exact mass (e.g., m/z ~450–500 range) .

Q. What solvents and storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store in anhydrous conditions (desiccator, <25°C) to prevent hydrolysis of the ester group. Use inert solvents like DMF or DMSO for long-term storage. Avoid exposure to light, heat, or moisture, as the dichlorobenzoyl group may degrade under UV radiation or acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzothiazole ring) affect biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methyl, halogen, or nitro groups at positions 4, 5, or 6 on the benzothiazole). Test bioactivity using standardized assays:
  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Anticancer : Cytotoxicity via MTT assay (IC₅₀ values in cancer cell lines) .
  • Data Analysis : Compare activity trends using computational tools (e.g., molecular docking to identify binding interactions with target enzymes) .

Q. What mechanistic insights explain contradictory yields reported in synthetic protocols (e.g., 74% vs. lower yields)?

  • Methodological Answer : Contradictions arise from variables like:
  • Catalyst choice : Acetic acid vs. glacial acetic acid affects protonation rates of intermediates .
  • Purification methods : Recrystallization solvents (ethanol vs. DMF/acetic acid) influence crystal lattice formation and impurity removal .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize termination points .

Q. How can researchers evaluate the compound’s stability under physiological conditions for drug development?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and monitor decomposition with DSC/TGA .
  • Light exposure : Test UV-vis spectral changes under ICH Q1B guidelines .

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